molecular formula C35H47N3O8 B12706339 (4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydrogen succinate CAS No. 84962-80-1

(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydrogen succinate

Cat. No.: B12706339
CAS No.: 84962-80-1
M. Wt: 637.8 g/mol
InChI Key: ZUWBXOBXCXEMPN-UHFFFAOYSA-N
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Description

EINECS 284-779-4, also known as 2,2’-iminodiethylamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-iminodiethylamine can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ammonia, followed by the addition of ethylene diamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-iminodiethylamine often involves large-scale reactors where ethylene oxide and ammonia are reacted in the presence of a catalyst. The process is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-iminodiethylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various amides, nitriles, and primary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-iminodiethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and enzyme studies.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2’-iminodiethylamine exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    EINECS 203-865-4: 2,2’-iminodiethylamine

    EINECS 203-770-8: Amyl nitrite

    EINECS 234-985-5: Bismuth tetroxide

Uniqueness

2,2’-iminodiethylamine is unique due to its dual amine functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

84962-80-1

Molecular Formula

C35H47N3O8

Molecular Weight

637.8 g/mol

IUPAC Name

2-[1-(2-azaniumylethyl)-4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-yl]ethylazanium;4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C27H35N3.2C4H6O4/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*5-3(6)1-2-4(7)8/h5-17H,3-4,18-21,28-29H2,1-2H3;2*1-2H2,(H,5,6)(H,7,8)

InChI Key

ZUWBXOBXCXEMPN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.C(CC(=O)[O-])C(=O)O.C(CC(=O)[O-])C(=O)O

Origin of Product

United States

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